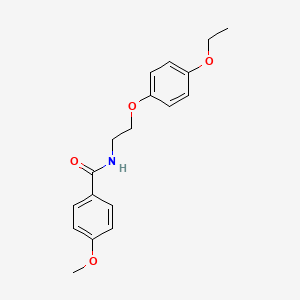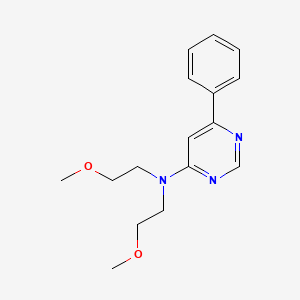
N,N-bis(2-methoxyethyl)-6-phenylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(2-methoxyethyl) amine is a type of compound that is often used in the synthesis of various polymers . It’s a building block in the chemical industry and has been used in the production of a variety of materials .
Synthesis Analysis
While the specific synthesis process for “N,N-bis(2-methoxyethyl)-6-phenylpyrimidin-4-amine” is not available, similar compounds such as N,N-bis(2-methoxyethyl)acrylamide have been synthesized by reversible addition fragmentation transfer (RAFT) polymerization .Aplicaciones Científicas De Investigación
Coordination Chemistry and Magnetism
N,N-bis(2-methoxyethyl)-6-phenylpyrimidin-4-amine and its derivatives have been explored in coordination chemistry, particularly in the synthesis and characterization of metal complexes. For instance, manganese(II) complexes with ligands derived from similar structures have been synthesized, exhibiting diverse coordination geometries and magnetic properties. These complexes, such as [MnCl2(mepma)2] and [MnBr2(mebpa)], demonstrate distorted octahedral coordination spheres around the Mn(II) center. The magnetic studies on these complexes revealed antiferromagnetic and ferromagnetic interactions, which are significant for understanding molecular magnetism and potential applications in magnetic materials (Wu et al., 2004).
Molecular Electronics and Memory Devices
Compounds structurally related to this compound have been investigated for their potential in molecular electronics. For example, ferrocene-terminated hyperbranched polyimide, synthesized using a novel tetra-amine related to the target compound, showed promising results in memory devices. The study highlighted the material's excellent thermal stability and bistable electrical conductivity switching characteristics, which are crucial for nonvolatile memory applications (Tan et al., 2017).
Supramolecular Chemistry
In supramolecular chemistry, pyridine-based ligands utilizing central building blocks similar to this compound have been designed for constructing complex molecular architectures. These ligands serve as foundational elements in creating intricate structures with potential applications in catalysis, molecular recognition, and self-assembly processes (Schubert & Eschbaumer, 1999).
Spin Crossover and Magnetic Materials
Research on bis-tetradentate pyrimidine-based ligands, akin to this compound, has led to the synthesis of diiron(II) complexes exhibiting spin crossover behaviors. These studies are fundamental for developing spintronic devices and understanding the transition between high-spin and low-spin states in metal complexes, which is pivotal for magnetic storage and sensor technologies (Gobeze et al., 2012).
Propiedades
IUPAC Name |
N,N-bis(2-methoxyethyl)-6-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-20-10-8-19(9-11-21-2)16-12-15(17-13-18-16)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQURJSHTXWCNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C1=NC=NC(=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2876248.png)
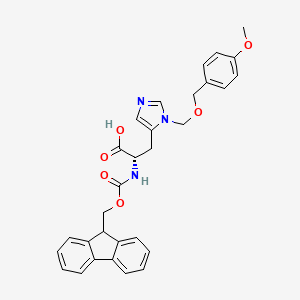
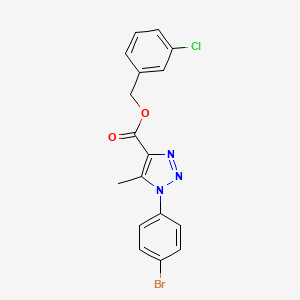

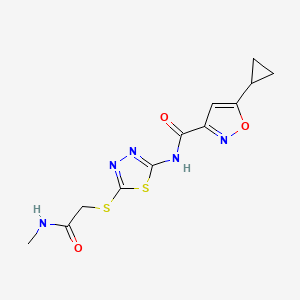
![N-(2-{[cyclohexyl(methyl)amino]methyl}phenyl)-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2876257.png)
![3-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2876258.png)
![methyl N-(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)phenylalaninate](/img/structure/B2876260.png)
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetate](/img/structure/B2876261.png)

![2-(2-Chloro-6-fluorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2876265.png)

